N-(3-acetyl-2-methylnaphtho[1,2-b]furan-5-yl)-4-methyl-3-nitrobenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{3-acetyl-2-methylnaphtho[1,2-b]furan-5-yl}-4-methyl-3-nitrobenzene-1-sulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a naphthofuran core, which is a fused ring system combining naphthalene and furan, and is further functionalized with acetyl, methyl, nitro, and sulfonamide groups. These functional groups contribute to the compound’s unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-acetyl-2-methylnaphtho[1,2-b]furan-5-yl}-4-methyl-3-nitrobenzene-1-sulfonamide typically involves multiple steps, starting from readily available starting materials. The key steps may include:
Formation of the Naphthofuran Core: This can be achieved through cyclization reactions involving naphthalene derivatives and furan precursors under acidic or basic conditions.
Functionalization: Introduction of the acetyl, methyl, nitro, and sulfonamide groups can be carried out through various organic reactions such as Friedel-Crafts acylation, nitration, and sulfonation.
Purification: The final compound is purified using techniques like recrystallization, column chromatography, or HPLC to obtain the desired product in high purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification methods.
Analyse Chemischer Reaktionen
Reaktivität: N-(3-Acetyl-2-methylnaphtho[1,2-b]furan-5-yl)-4-methyl-3-nitrobenzolsulfonamid kann verschiedene Reaktionen eingehen:
Häufige Reagenzien und Bedingungen:
Hauptprodukte:
Wissenschaftliche Forschungsanwendungen
N-(3-Acetyl-2-methylnaphtho[1,2-b]furan-5-yl)-4-methyl-3-nitrobenzolsulfonamid findet Anwendung in:
Chemie: Als Baustein für komplexere Moleküle.
Biologie: Potenzieller Einsatz in der Medikamentenforschung aufgrund seiner strukturellen Merkmale.
Medizin: Untersucht auf seine pharmakologischen Eigenschaften.
Industrie: Kann als Vorläufer in der Synthese von Spezialchemikalien dienen.
5. Wirkmechanismus
Der genaue Wirkmechanismus ist ein aktives Forschungsfeld. Seine Strukturelemente deuten auf mögliche Interaktionen mit biologischen Zielmolekülen hin, die möglicherweise zelluläre Prozesse beeinflussen.
Wirkmechanismus
The mechanism of action of N-{3-acetyl-2-methylnaphtho[1,2-b]furan-5-yl}-4-methyl-3-nitrobenzene-1-sulfonamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The functional groups on the compound can form hydrogen bonds, hydrophobic interactions, or covalent bonds with these targets, leading to modulation of their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- **N-{3-acetyl-2-methylnaphtho[1,2-b]furan-5-yl}-4-methoxybenzenesulfonamide
- **N-{3-acetyl-2-methylnaphtho[1,2-b]furan-5-yl}-4-bromobenzenesulfonamide
- **N-{3-acetyl-2-methylnaphtho[1,2-b]furan-5-yl}-4-ethylbenzenesulfonamide
Uniqueness
N-{3-acetyl-2-methylnaphtho[1,2-b]furan-5-yl}-4-methyl-3-nitrobenzene-1-sulfonamide is unique due to the presence of the nitro group, which imparts distinct electronic and steric properties This makes it different from other similar compounds that may have different substituents such as methoxy, bromo, or ethyl groups
Eigenschaften
Molekularformel |
C22H18N2O6S |
---|---|
Molekulargewicht |
438.5 g/mol |
IUPAC-Name |
N-(3-acetyl-2-methylbenzo[g][1]benzofuran-5-yl)-4-methyl-3-nitrobenzenesulfonamide |
InChI |
InChI=1S/C22H18N2O6S/c1-12-8-9-15(10-20(12)24(26)27)31(28,29)23-19-11-18-21(13(2)25)14(3)30-22(18)17-7-5-4-6-16(17)19/h4-11,23H,1-3H3 |
InChI-Schlüssel |
ADZHGGIIUGSZAF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(C4=CC=CC=C42)OC(=C3C(=O)C)C)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.